Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO4 It is a piperidine derivative that features a tert-butyl ester group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and methoxyphenyl groups. One common method involves the use of tert-butyl 3-hydroxy-3-(2-methoxyphenyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-5-10-17(20,12-18)13-6-8-14(21-4)9-7-13/h6-9,20H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMBRNUHOHROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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